molecular formula C11H18N4 B6258322 2-[4-(propan-2-yl)piperazin-1-yl]pyrimidine CAS No. 93417-52-8

2-[4-(propan-2-yl)piperazin-1-yl]pyrimidine

Cat. No. B6258322
CAS RN: 93417-52-8
M. Wt: 206.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(propan-2-yl)piperazin-1-yl]pyrimidine, also known as 2-PPP, is a heterocyclic compound with a pyridine ring and a piperazine side chain. It is a versatile synthetic intermediate used in the synthesis of many drugs, including anticonvulsants, antipsychotics, and antidepressants. 2-PPP is also used in the synthesis of various biologically active compounds, such as peptides, proteins, and polysaccharides. In addition, 2-PPP has been studied for its potential use in the treatment of various diseases, including cancer, HIV, and Alzheimer’s disease.

Scientific Research Applications

2-[4-(propan-2-yl)piperazin-1-yl]pyrimidine has been studied for its potential applications in the fields of medicine and biochemistry. In medicine, 2-[4-(propan-2-yl)piperazin-1-yl]pyrimidine has been studied for its potential use in the treatment of various diseases, including cancer, HIV, and Alzheimer’s disease. In biochemistry, 2-[4-(propan-2-yl)piperazin-1-yl]pyrimidine has been studied for its potential use in the synthesis of various biologically active compounds, such as peptides, proteins, and polysaccharides.

Mechanism of Action

The mechanism of action of 2-[4-(propan-2-yl)piperazin-1-yl]pyrimidine is not fully understood. However, it is believed that 2-[4-(propan-2-yl)piperazin-1-yl]pyrimidine acts as a proton donor, which facilitates the formation of a covalent bond between the two molecules involved in the reaction. It is also believed that 2-[4-(propan-2-yl)piperazin-1-yl]pyrimidine can act as a catalyst, which increases the rate of the reaction.
Biochemical and Physiological Effects
2-[4-(propan-2-yl)piperazin-1-yl]pyrimidine has been studied for its potential biochemical and physiological effects. It has been shown to affect the activity of enzymes involved in the synthesis of proteins, peptides, and polysaccharides. In addition, 2-[4-(propan-2-yl)piperazin-1-yl]pyrimidine has been shown to affect the activity of enzymes involved in the metabolism of drugs, such as anticonvulsants, antipsychotics, and antidepressants.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-[4-(propan-2-yl)piperazin-1-yl]pyrimidine in laboratory experiments is its versatility. 2-[4-(propan-2-yl)piperazin-1-yl]pyrimidine can be used in a variety of synthetic reactions, including the Ullmann reaction, the Biginelli reaction, and the Knoevenagel condensation. In addition, 2-[4-(propan-2-yl)piperazin-1-yl]pyrimidine is relatively inexpensive and easy to obtain.
However, there are some limitations to using 2-[4-(propan-2-yl)piperazin-1-yl]pyrimidine in laboratory experiments. For example, 2-[4-(propan-2-yl)piperazin-1-yl]pyrimidine is a highly reactive compound, and thus it must be handled with care. In addition, 2-[4-(propan-2-yl)piperazin-1-yl]pyrimidine can be toxic, and thus it must be used in a well-ventilated area and handled with gloves.

Future Directions

There are several potential future directions for the study of 2-[4-(propan-2-yl)piperazin-1-yl]pyrimidine. First, further research is needed to better understand the mechanism of action of 2-[4-(propan-2-yl)piperazin-1-yl]pyrimidine and its potential applications in medicine and biochemistry. Second, further research is needed to develop more efficient and cost-effective methods of synthesizing 2-[4-(propan-2-yl)piperazin-1-yl]pyrimidine. Third, further research is needed to determine the potential toxicity of 2-[4-(propan-2-yl)piperazin-1-yl]pyrimidine and develop methods to reduce its toxicity. Fourth, further research is needed to explore the potential use of 2-[4-(propan-2-yl)piperazin-1-yl]pyrimidine in the treatment of various diseases, such as cancer, HIV, and Alzheimer’s disease. Finally, further research is needed to explore the potential use of 2-[4-(propan-2-yl)piperazin-1-yl]pyrimidine in the synthesis of various biologically active compounds, such as peptides, proteins, and polysaccharides.

Synthesis Methods

2-[4-(propan-2-yl)piperazin-1-yl]pyrimidine can be synthesized by a variety of methods, including the Ullmann reaction, the Biginelli reaction, and the Knoevenagel condensation. The Ullmann reaction involves the reaction of an aryl halide with a secondary amine in the presence of a copper catalyst. The Biginelli reaction involves the reaction of an aldehyde, an acid, and an ethylenediamine in the presence of a base. The Knoevenagel condensation involves the reaction of an aldehyde with a carbonyl compound in the presence of a base.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-[4-(propan-2-yl)piperazin-1-yl]pyrimidine involves the reaction of 2-chloropyrimidine with 4-(propan-2-yl)piperazine in the presence of a base to form the desired product.", "Starting Materials": [ "2-chloropyrimidine", "4-(propan-2-yl)piperazine", "Base (e.g. potassium carbonate)" ], "Reaction": [ "Add 2-chloropyrimidine to a reaction flask", "Add 4-(propan-2-yl)piperazine to the reaction flask", "Add base to the reaction flask", "Heat the reaction mixture to reflux for several hours", "Allow the reaction mixture to cool", "Extract the product with a suitable solvent", "Purify the product by recrystallization or chromatography" ] }

CAS RN

93417-52-8

Product Name

2-[4-(propan-2-yl)piperazin-1-yl]pyrimidine

Molecular Formula

C11H18N4

Molecular Weight

206.3

Purity

95

Origin of Product

United States

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